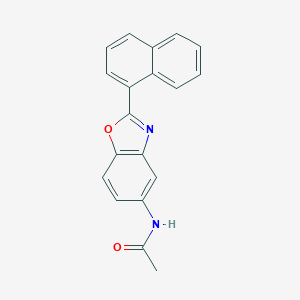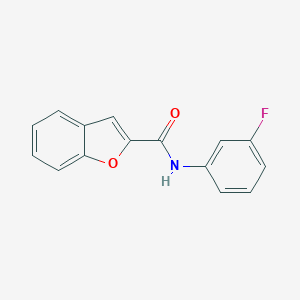![molecular formula C27H20ClNO3 B253121 1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B253121.png)
1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a chlorobenzyl group, a hydroxy group, and a naphthyl group
Preparation Methods
The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting with the preparation of the indole core. The synthetic route may include:
Formation of the Indole Core: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorobenzyl Group: This step involves the alkylation of the indole core with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Addition of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Naphthyl Group: This step involves the acylation of the indole core with a naphthyl acyl chloride derivative under Friedel-Crafts acylation conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.
Scientific Research Applications
1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to the modulation of their activity.
Pathways Involved: It can affect various cellular pathways, including signal transduction, apoptosis, and cell cycle regulation, depending on its specific biological activity.
Comparison with Similar Compounds
1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents on the indole or naphthyl rings, leading to variations in its chemical and biological properties.
This compound:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are valuable in various fields of research.
Properties
Molecular Formula |
C27H20ClNO3 |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)indol-2-one |
InChI |
InChI=1S/C27H20ClNO3/c28-23-14-5-2-9-19(23)17-29-24-15-6-4-13-22(24)27(32,26(29)31)16-25(30)21-12-7-10-18-8-1-3-11-20(18)21/h1-15,32H,16-17H2 |
InChI Key |
IXUPSADGSPWPON-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CC3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CC3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B253041.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B253042.png)
![N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B253048.png)
![3,4,5-trimethoxy-N-[(4Z)-4-(6-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B253049.png)
![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide](/img/structure/B253050.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B253051.png)
![3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B253052.png)
![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B253053.png)


![1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B253056.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B253057.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B253059.png)
![N~5~-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B253061.png)
